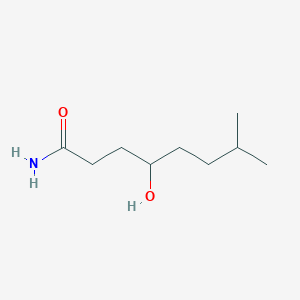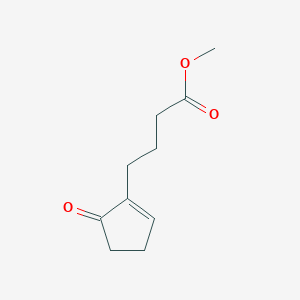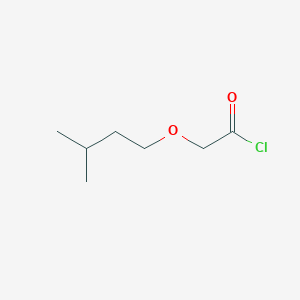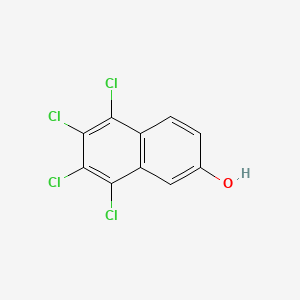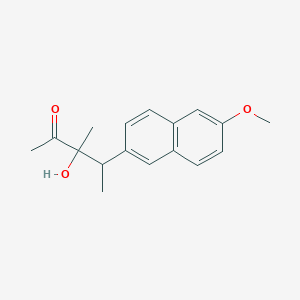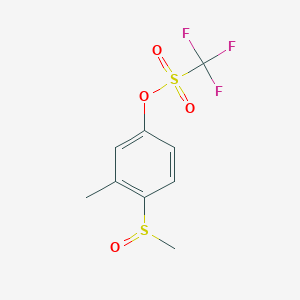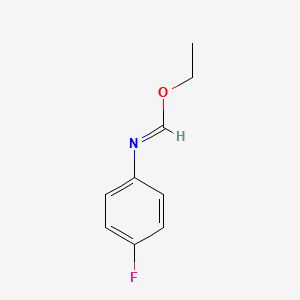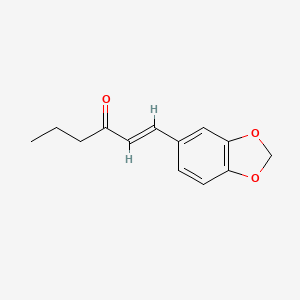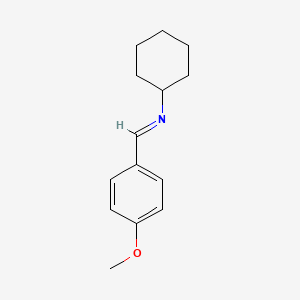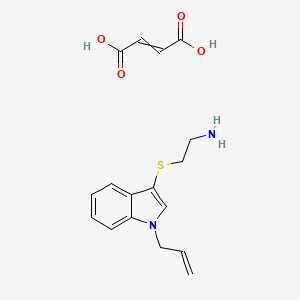![molecular formula C17H14 B14622616 2-Ethenylspiro[cyclopropane-1,9'-fluorene] CAS No. 57393-06-3](/img/structure/B14622616.png)
2-Ethenylspiro[cyclopropane-1,9'-fluorene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenylspiro[cyclopropane-1,9’-fluorene] is a unique organic compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to a fluorene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenylspiro[cyclopropane-1,9’-fluorene] typically involves the Corey–Chaykovsky reaction. This reaction entails the treatment of fluorene-9-one azine with dimethyloxosulfonium methylide, yielding the desired spiro compound with a yield of approximately 70% . Another method involves the photochemical reaction of olefins with carbenes, resulting in the formation of the spiro cyclopropane structure .
Industrial Production Methods: While specific industrial production methods for 2-Ethenylspiro[cyclopropane-1,9’-fluorene] are not extensively documented, the Corey–Chaykovsky reaction remains a viable approach for large-scale synthesis due to its relatively high yield and straightforward reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethenylspiro[cyclopropane-1,9’-fluorene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The spirocyclic structure allows for electrophilic and nucleophilic substitution reactions, often resulting in the formation of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) for electrophilic substitution; nucleophiles like hydroxide ions (OH⁻) for nucleophilic substitution.
Major Products: The major products formed from these reactions include various functionalized derivatives such as alcohols, ketones, carboxylic acids, and halogenated compounds.
Applications De Recherche Scientifique
2-Ethenylspiro[cyclopropane-1,9’-fluorene] has diverse applications in scientific research:
Medicine: Explored for its potential use in drug development due to its unique structural features and biological activities.
Mécanisme D'action
The mechanism of action of 2-Ethenylspiro[cyclopropane-1,9’-fluorene] involves its interaction with various molecular targets and pathways. The spirocyclic structure imparts unique electronic properties, allowing the compound to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Spiro[cyclopropane-1,2’-steroids]: Known for their biological activities, including diuretic and antiandrogenic properties.
Spiro[fluorene-9,9’-xanthene]: Utilized in materials science for its optoelectronic properties.
Uniqueness: 2-Ethenylspiro[cyclopropane-1,9’-fluorene] stands out due to its unique combination of a cyclopropane ring and a fluorene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
57393-06-3 |
|---|---|
Formule moléculaire |
C17H14 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
2-ethenylspiro[cyclopropane-1,9'-fluorene] |
InChI |
InChI=1S/C17H14/c1-2-12-11-17(12)15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h2-10,12H,1,11H2 |
Clé InChI |
WTZLHLZQXLFSQX-UHFFFAOYSA-N |
SMILES canonique |
C=CC1CC12C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


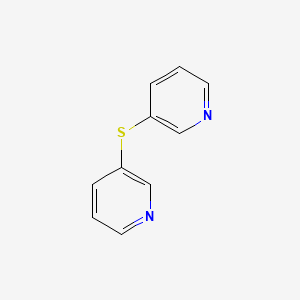
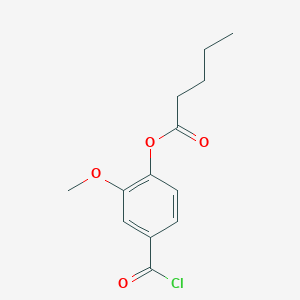
![Acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14622544.png)
